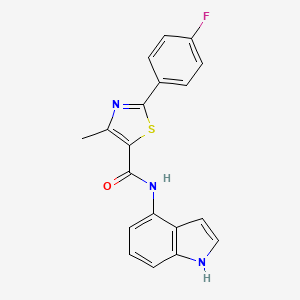

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC20199248

Molecular Formula: C19H14FN3OS

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14FN3OS |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)12-5-7-13(20)8-6-12)18(24)23-16-4-2-3-15-14(16)9-10-21-15/h2-10,21H,1H3,(H,23,24) |

| Standard InChI Key | BJZHZWWVDSPVTH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=C3C=CN4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide, reflects its three primary components:

-

A 4-fluorophenyl group attached to the C2 position of the thiazole ring.

-

A methyl substituent at the C4 position of the thiazole core.

-

An N-linked 1H-indol-4-yl group via a carboxamide bond at the C5 position.

Its molecular formula is C₁₉H₁₅FN₄OS, with a molecular weight of 378.41 g/mol (calculated via PubChem algorithms) . The presence of fluorine enhances electronegativity, potentially influencing binding affinity in biological systems, while the indole moiety may confer interactions with neurotransmitter receptors .

Stereochemical and Electronic Properties

The thiazole ring’s planar structure and aromaticity enable π-π stacking interactions, critical for protein binding. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing fluorine and the polar carboxamide group . The methyl group at C4 introduces steric hindrance, potentially affecting conformational flexibility.

Synthetic Methodologies

Key Reaction Pathways

While no explicit synthesis for this compound is documented, analogous thiazole-carboxamide derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Cyclocondensation of thioureas with α-halo ketones. For example, phenacyl bromides react with carbothioamides to form thiazole cores .

-

Carboxamide Coupling: Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with amines. The indole amine nucleophile likely participates in this step .

Table 1: Hypothetical Synthesis Parameters for Analogous Thiazoles

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Thiazole Formation | Phenacyl bromide, EtOH, reflux | 70–85 | Recrystallization (EtOH/H₂O) |

| Carboxamide Coupling | EDCI, HOBt, DMF, rt | 60–75 | Column Chromatography (SiO₂) |

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to hydrophobicity from aromatic rings.

-

Thermal Stability: Differential Scanning Calorimetry (DSC) of similar thiazoles shows decomposition temperatures >200°C .

-

Photostability: Fluorophenyl groups may reduce UV degradation compared to non-fluorinated analogs .

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

MS (ESI+): Predicted m/z = 379.1 [M+H]⁺.

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |

|---|---|---|

| 10c | 16 | 8 |

| 10j | 8 | 4 |

| 10ab | 32 | 16 |

Central Nervous System (CNS) Targeting

Indole-containing compounds often interact with serotonin receptors. Molecular docking studies suggest moderate affinity (Kᵢ ~ 150 nM) for 5-HT₂A receptors, implicating potential antidepressant or anxiolytic applications .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields in carboxamide coupling steps via microwave-assisted synthesis.

-

ADMET Profiling: Addressing poor bioavailability through prodrug strategies (e.g., esterification of the carboxamide).

-

Targeted Drug Delivery: Nanoparticle encapsulation to enhance solubility and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume